rel-(1S,3R)-3-Phenylcyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1S,3R)-3-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12+/m1/s1 |
InChI Key |
YXBPBFIAVFWQMT-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Rel 1s,3r 3 Phenylcyclohexan 1 Ol
Synthetic Pathways to Phenylcyclohexanone Precursors
The synthesis of rel-(1S,3R)-3-Phenylcyclohexan-1-ol invariably proceeds through a ketone precursor, typically 3-phenylcyclohexan-1-one. The efficient and stereoselective preparation of this ketone is therefore a critical step.
Preparation of 3-Phenylcyclohexan-1-one and Related Ketones
A well-established method for the synthesis of (R)-3-phenylcyclohexanone involves the rhodium-catalyzed asymmetric addition of phenylboronic acid to 2-cyclohexenone. orgsyn.org This reaction utilizes a chiral BINAP ligand to induce enantioselectivity. The process involves heating the reactants in a mixture of 1,4-dioxane (B91453) and water. orgsyn.org Subsequent workup and purification by column chromatography and distillation yield the desired ketone. orgsyn.org
Another approach to substituted cyclohexanones involves the condensation of a benzaldehyde (B42025) derivative with acetone, followed by a Michael reaction with a malonic acid ester. google.com This multi-step process allows for the synthesis of a variety of 5-phenyl-substituted cyclohexane-1,3-diones, which can be further modified to yield the desired monoketone.
The table below outlines a typical synthesis of (R)-3-phenylcyclohexanone:
| Reactants | Reagents/Catalysts | Solvent | Conditions | Product |
| Phenylboronic acid, 2-cyclohexenone | (R)-BINAP, Acetylacetonatobis(ethylene)rhodium(I) | 1,4-Dioxane, Water | 105°C, 3 hours | (R)-3-Phenylcyclohexan-1-one |
Table 1: Synthesis of (R)-3-Phenylcyclohexan-1-one. orgsyn.org
The synthesis of the related 4-phenyl-3-cyclohexen-1-one can be achieved by the dehydration of 4-phenyl-4-hydroxycyclohexanone using trifluoroacetic acid. prepchem.com This reaction proceeds quickly and the product is isolated after neutralization and extraction. prepchem.com
Stereochemical Investigations of Rel 1s,3r 3 Phenylcyclohexan 1 Ol
Conformational Analysis
The shape and stability of cyclohexane (B81311) derivatives are dictated by the chair conformation, a strain-free three-dimensional arrangement. openstax.org However, the presence of substituents on the ring introduces complexities, leading to different conformational isomers with varying energies.
Chair Conformations and Inversion Barriers
Cyclohexane and its derivatives exist predominantly in a chair conformation, which minimizes both angle strain and torsional strain. openstax.orgwikipedia.org This conformation can undergo a "ring flip" to an alternative chair conformation. In an unsubstituted cyclohexane ring, these two chair forms are energetically equivalent. libretexts.org However, for substituted cyclohexanes, the two chair conformations are often no longer equal in energy. libretexts.orglibretexts.org
For rel-(1S,3R)-3-Phenylcyclohexan-1-ol, the two chair conformations would involve the interconversion of the axial and equatorial positions of the phenyl and hydroxyl groups. The energy barrier for this ring inversion is influenced by the substituents. The transition state for this process is a high-energy, non-planar conformation known as the half-chair. wikipedia.org
Substituent Effects on Cyclohexane Ring Conformation
The stability of a particular chair conformation in a substituted cyclohexane is primarily determined by steric interactions, particularly 1,3-diaxial interactions. fiveable.me These are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. To minimize these interactions, bulky substituents preferentially occupy the more spacious equatorial position. libretexts.orgyoutube.com
In this compound, both the phenyl and hydroxyl groups can influence the conformational equilibrium. The phenyl group is significantly bulkier than the hydroxyl group. libretexts.org Therefore, the chair conformation where the phenyl group occupies an equatorial position is expected to be considerably more stable. youtube.com When a bulky substituent like a t-butyl group is present, the molecule is essentially locked into the conformation where this group is equatorial. youtube.com While a phenyl group is not as large as a t-butyl group, it still exerts a strong preference for the equatorial position. youtube.com
For a trans 1,3-disubstituted cyclohexane, the two possible chair conformations are one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is generally more stable. fiveable.me For a cis 1,3-disubstituted cyclohexane, both chair conformations have one axial and one equatorial substituent. In this case, the conformation with the larger substituent in the equatorial position is favored. libretexts.org
The "rel-(1S,3R)" designation indicates a cis relationship between the hydroxyl and phenyl groups. Therefore, in the most stable chair conformation of this compound, the larger phenyl group will preferentially occupy the equatorial position, forcing the smaller hydroxyl group into an axial position.
Relative and Absolute Stereochemistry Determination
Establishing the precise three-dimensional structure of a molecule like this compound requires sophisticated analytical techniques capable of distinguishing between different stereoisomers.
Spectroscopic Assignment of Stereoisomers (e.g., specific NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of organic molecules. For cyclohexane derivatives, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the J-value is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. Axial-axial couplings typically have large J-values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings have smaller J-values (2-5 Hz). By analyzing the splitting patterns in the 1H NMR spectrum, the relative orientation of substituents on the cyclohexane ring can be deduced.
Furthermore, 13C NMR spectroscopy can provide valuable information. The chemical shift of a carbon atom is influenced by its steric environment. Generally, an axial substituent will cause the carbons at the γ-position to be shielded (shifted to a lower chemical shift) compared to when the substituent is equatorial. This "γ-gauche effect" can help in assigning the stereochemistry. niscpr.res.in For complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to elucidate the complete stereostructure.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By diffracting X-rays through a single crystal of the substance, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. mdpi.com This technique provides unambiguous information about bond lengths, bond angles, and the relative and absolute stereochemistry of the molecule in the solid state. nih.gov For a compound like this compound, a successful X-ray crystal structure analysis would confirm the cis relationship between the phenyl and hydroxyl groups and would show the preferred chair conformation in the crystalline form.
Stereoselective Transformations
Stereoselective transformations are chemical reactions that preferentially result in the formation of one stereoisomer over others. The existing stereocenters in a molecule like this compound can direct the stereochemical outcome of subsequent reactions. For instance, the hydroxyl group can act as a directing group in various reactions, leading to the formation of new stereocenters with a specific orientation relative to the existing ones.
An example of a stereoselective reaction involving a related system is the phenylselenoetherification of olefinic alcohols. niscpr.res.in In these reactions, the intramolecular cyclization is influenced by the substituents on the starting material, leading to specific stereoisomers of the resulting cyclic ethers. niscpr.res.inniscpr.res.in Similarly, the reaction of cyclic ortho esters with phenols can proceed with high stereoselectivity, with the stereochemistry of the product being influenced by the trajectory of the nucleophilic attack on an intermediate oxonium ion. nih.gov The stereochemical environment of this compound, with its defined axial and equatorial positions, would be expected to play a crucial role in directing the approach of reagents in such transformations.
Diastereoselective Functionalization of the Hydroxyl Group
There is currently no available research data in peer-reviewed literature that specifically investigates the diastereoselective functionalization of the hydroxyl group of this compound. Studies focusing on diastereoselective esterification, etherification, or other derivatizations of this specific stereoisomer have not been reported. Consequently, no data tables on reaction conditions, diastereomeric ratios, or yields can be presented.
Stereocontrol in Ring-Opening/Closing Reactions Involving the Cyclohexanol (B46403) Core
Similarly, a thorough review of scientific databases reveals no published studies on ring-opening or ring-closing reactions where stereocontrol is exerted by or on the this compound core. Research on reactions such as ring-closing metathesis to form bicyclic structures or stereoselective epoxidation followed by ring-opening, originating from this specific substrate, is not documented. As a result, there are no detailed research findings or corresponding data tables to include in this section.
Reactivity and Derivatization of Rel 1s,3r 3 Phenylcyclohexan 1 Ol
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl group is a primary site for chemical modification, enabling its conversion into various other functional groups. These transformations are fundamental for creating derivatives with altered properties and for use in multi-step synthetic sequences.
Esterification Reactions and Kinetic Resolution
The hydroxyl group of rel-(1S,3R)-3-phenylcyclohexan-1-ol readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. These reactions, typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or facilitated by coupling agents, lead to the formation of the corresponding esters.
A significant application of esterification in the context of chiral alcohols like 3-phenylcyclohexanol (B1616532) is in kinetic resolution. Since this compound is a racemic mixture of (1S,3R) and (1R,3S) enantiomers, enzymatic catalysis can be employed to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. Lipases are particularly effective for this purpose. For instance, in a closely related substrate, trans-2-phenyl-1-cyclohexanol, lipase-catalyzed kinetic resolution using chloroacetate (B1199739) esters has been demonstrated to be highly efficient. orgsyn.org A similar strategy could be applied to this compound, where a lipase, such as one from Pseudomonas cepacia or Candida antarctica, could selectively catalyze the transesterification with an acyl donor like vinyl acetate, leading to the enantioenriched alcohol and its corresponding ester. polimi.itnih.gov
The success of such a resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of an effective separation.
Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Aryl Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol | Enantiomeric Excess (ee %) of Ester | E-value | Reference |
|---|---|---|---|---|---|---|---|---|
| (R,S)-1-Phenylethanol | Candida antarctica Lipase B | Vinyl acetate | Hexane | ~50 | >99 (S) | >99 (R) | >200 | nih.gov |
| (R,S)-trans-2-Phenylcyclohexanol | Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | ~50 | >99 (R,S) | >99 (S,R) | High | orgsyn.org |
Oxidation and Reduction Pathways
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-phenylcyclohexanone (B1347610). nih.gov A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often dictated by the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more modern methods like Swern oxidation or Dess-Martin periodinane (DMP) oxidation.
Conversely, the resulting 3-phenylcyclohexanone can be reduced back to 3-phenylcyclohexanol. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. Hydride-based reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. The stereoselectivity of the reduction of substituted cyclohexanones is often governed by factors like steric hindrance, leading to preferential attack of the hydride from the less hindered face. For example, the reduction of 4-tert-butylcyclohexanone (B146137) with NaBH₄ in isopropanol (B130326) yields predominantly the trans-alcohol due to the equatorial attack of the hydride to avoid steric clash with the bulky tert-butyl group. youtube.com In the case of 3-phenylcyclohexanone, the reduction can lead to a mixture of cis and trans isomers, and the ratio can be influenced by the choice of reagent and conditions. Asymmetric reduction, employing chiral catalysts or reagents, can be used to selectively form one enantiomer of the alcohol. orgsyn.org
Chemical Transformations Involving the Phenyl Substituent
The phenyl ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.
Aromatic Functionalization (e.g., halogenation, nitration)
The phenyl group can be functionalized through electrophilic aromatic substitution reactions. The cyclohexyl group is an ortho, para-directing activator. For instance, the nitration of phenylcyclohexane (B48628) using a mixture of nitric acid and sulfuric acid yields a mixture of ortho- and para-nitrophenylcyclohexane, with the para isomer being the major product. rsc.orgrsc.org A similar outcome would be expected for the nitration of this compound, although the hydroxyl group might require protection to prevent side reactions under the strongly acidic conditions.
Halogenation of the phenyl ring, for example, with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would also be expected to yield a mixture of ortho- and para-brominated products.
Table 2: Product Distribution in the Nitration of Phenylcyclohexane
| Product | Percentage Yield | Reference |
|---|---|---|
| p-Nitrophenylcyclohexane | 62% | rsc.org |
| o-Nitrophenylcyclohexane | 38% | rsc.org |
Aryl-Coupling Reactions
The introduction of a halogen atom onto the phenyl ring, as described above, opens up the possibility of performing various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.orgrsc.org For example, para-bromo-(this compound) could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to generate biaryl or styrenyl derivatives. This reaction is highly versatile and tolerates a wide range of functional groups.
The general scheme for a Suzuki-Miyaura coupling would be:
(HO-C₆H₁₀)-C₆H₄-Br + R-B(OH)₂ --(Pd catalyst, base)--> (HO-C₆H₁₀)-C₆H₄-R
where R can be an aryl, heteroaryl, or vinyl group.
Cyclohexane (B81311) Ring Modifications
While the functional group transformations of the hydroxyl and phenyl moieties are more common, the cyclohexane ring itself can also undergo chemical modifications, although these often require more forcing conditions or specific synthetic strategies.
Potential modifications could include ring-expansion or ring-opening reactions. For instance, treatment of cyclohexanol (B46403) derivatives under certain conditions can lead to ring expansion to form cycloheptane (B1346806) structures. dtic.mil Another possibility is the ring-opening of the cyclohexane ring. This could potentially be achieved through oxidative cleavage or via rearrangement reactions of intermediates derived from the alcohol, such as carbocations. For example, the enantioselective ring opening of meso-cyclohexene epoxide with phenyllithium, catalyzed by a chiral ligand, yields trans-2-phenylcyclohexanol, demonstrating a method to form a substituted cyclohexane ring which could, in principle, be applied in reverse. researchgate.netscielo.org.mx While specific examples for this compound are not prevalent, the principles of carbocation rearrangements and ring-opening reactions of related cyclic systems suggest that such transformations are synthetically conceivable. youtube.com
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions are powerful synthetic tools for accessing larger or smaller ring systems from readily available cyclic precursors. While specific studies on this compound are not extensively documented, its structural motifs are amenable to established ring modification protocols.
Ring Expansion:
A common strategy for the one-carbon ring expansion of cyclohexanols is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the conversion of the alcohol to a leaving group, often via tosylation or mesylation, followed by the introduction of a nucleophilic carbon, or the direct conversion to a diazomethyl carbinol. For this compound, this would proceed by initial oxidation to the corresponding ketone, 3-phenylcyclohexanone. Reaction of the ketone with diazomethane (B1218177) would form a spiro-epoxide, which upon rearrangement under acidic or thermal conditions would yield a seven-membered ring, a cycloheptanone (B156872) derivative. The phenyl group at the 3-position would be expected to influence the regioselectivity of the rearrangement.
Another approach involves the pinacol (B44631) rearrangement of a vicinal diol derived from the parent alcohol. wikipedia.org For instance, oxidation of the double bond in a 3-phenylcyclohexene, obtained from dehydration of this compound, would yield a diol. Subsequent acid-catalyzed rearrangement could lead to a ring-expanded product.
Ring Contraction:
Ring contraction of cyclohexanone (B45756) derivatives can be achieved through various methods, including the Favorskii rearrangement of an α-halo ketone. osti.gov Oxidation of this compound to 3-phenylcyclohexanone, followed by selective α-halogenation, would furnish the precursor for a Favorskii rearrangement. Treatment with a base would then induce the formation of a bicyclic cyclopropanone (B1606653) intermediate, which would subsequently open to yield a five-membered ring, a cyclopentanecarboxylic acid derivative. The position of the phenyl group would be a critical factor in directing the course of the rearrangement.
Photochemical methods, such as the Wolff rearrangement of an α-diazo ketone, also offer a pathway to ring contraction. osti.gov This would involve the conversion of an intermediate carboxylic acid (derived from the cyclohexanone) to an α-diazo ketone, which upon photolysis or thermolysis would extrude nitrogen and undergo rearrangement to a ketene, which can be trapped to form a cyclopentane (B165970) derivative.
A summary of potential ring expansion and contraction reactions is presented in Table 1.
Table 1: Potential Ring Expansion and Contraction Reactions
| Reaction Type | Starting Material Derivative | Reagents | Expected Product Type |
| Tiffeneau-Demjanov Expansion | 3-Phenylcyclohexanone | CH₂N₂ then H⁺ or Δ | Phenyl-substituted cycloheptanone |
| Pinacol Rearrangement | 3-Phenylcyclohexane-1,2-diol | Acid catalyst | Phenyl-substituted cycloheptanone/cyclopentyl phenyl ketone |
| Favorskii Contraction | 2-Halo-3-phenylcyclohexanone | Base (e.g., NaOMe) | Phenyl-substituted cyclopentanecarboxylic acid derivative |
| Wolff Rearrangement | 2-Diazo-3-phenylcyclohexanone | hν or Ag₂O | Phenyl-substituted cyclopentylacetic acid derivative |
Olefination and Hydrogenation of Derived Unsaturated Systems
The hydroxyl group of this compound serves as a handle for introducing unsaturation into the cyclohexane ring, which can then be further functionalized.
Olefination:
Dehydration of this compound, typically under acidic conditions (e.g., H₂SO₄, TsOH), would lead to the formation of a mixture of isomeric phenylcyclohexenes. The major product would likely be 3-phenylcyclohex-1-ene, with the more thermodynamically stable conjugated system, alongside 4-phenylcyclohex-1-ene.
The corresponding ketone, 3-phenylcyclohexanone, is a versatile precursor for olefination reactions. The Wittig reaction, using a phosphonium (B103445) ylide (Ph₃P=CHR), would allow for the introduction of a variety of substituted alkylidene groups at the carbonyl position, forming exocyclic double bonds. The Horner-Wadsworth-Emmons reaction, employing a phosphonate (B1237965) carbanion, offers a highly stereoselective method for the synthesis of (E)-α,β-unsaturated esters from 3-phenylcyclohexanone.
Hydrogenation:
The unsaturated derivatives of this compound can be subjected to hydrogenation to yield saturated products. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and the steric environment of the double bond.
Catalytic hydrogenation of the phenylcyclohexene isomers obtained from dehydration, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, would reduce the double bond to yield phenylcyclohexane. libretexts.org The stereochemistry of the addition of hydrogen typically occurs from the less sterically hindered face of the double bond.
Hydrogenation of the phenyl ring itself requires more forcing conditions (higher pressure and temperature) and is often performed using catalysts like rhodium on alumina (B75360) or ruthenium on carbon. researchgate.net This would lead to the formation of cyclohexylcyclohexanol derivatives. The stereoselectivity of this process can be influenced by the existing stereocenters in the molecule.
Table 2 provides a summary of olefination and hydrogenation reactions.
Table 2: Olefination and Hydrogenation of Derived Unsaturated Systems
| Reaction | Substrate | Reagents | Product |
| Dehydration | This compound | H₂SO₄, Δ | 3-Phenylcyclohex-1-ene and isomers |
| Wittig Olefination | 3-Phenylcyclohexanone | Ph₃P=CHR | 1-(Alkylidene)-3-phenylcyclohexane |
| Hydrogenation | 3-Phenylcyclohex-1-ene | H₂, Pd/C | Phenylcyclohexane |
| Arene Hydrogenation | This compound | H₂ (high pressure), Rh/Al₂O₃ | rel-(1S,3R)-3-Cyclohexylcyclohexan-1-ol |
Mechanistic Studies of Key Reactions
While specific mechanistic studies on this compound are not prevalent in the literature, the principles of transition state analysis and kinetic isotope effects can be applied to understand the stereochemical outcomes and reaction pathways of its transformations.
Transition State Analysis in Stereoselective Processes
The stereochemical outcome of many reactions is determined by the relative energies of the diastereomeric transition states. For reactions involving this compound and its derivatives, the conformational bias of the cyclohexane ring and the steric and electronic influence of the phenyl and hydroxyl groups are critical.
In stereoselective reductions of the derived 3-phenylcyclohexanone, for example, the approach of the hydride reagent (e.g., from NaBH₄ or LiAlH₄) can occur from either the axial or equatorial face. The Felkin-Anh model and related transition state models can be used to predict the preferred trajectory of the nucleophile. The large phenyl group at the 3-position would likely direct the incoming nucleophile to the opposite face of the ring to minimize steric interactions in the transition state. The stereochemical outcome of such reductions would be highly dependent on the specific reducing agent and reaction conditions.
For reactions where the hydroxyl group participates, such as in an intramolecular cyclization, the transition state will adopt a conformation that minimizes steric strain and maximizes orbital overlap. The cis relationship between the phenyl and hydroxyl groups in the starting material would pre-organize the molecule for specific cyclization pathways, potentially leading to high diastereoselectivity in the products. The analysis of these transition states often involves computational modeling to determine the lowest energy pathways. rsc.org
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by comparing the rate of reaction of a substrate with that of its isotopically labeled (e.g., deuterated) counterpart.
For reactions involving this compound, a primary KIE would be expected for processes where a C-H bond at a reactive center is cleaved in the rate-determining step. For example, in the oxidation of the alcohol to the ketone using a reagent like chromic acid, if the cleavage of the C-H bond on the carbon bearing the hydroxyl group is rate-limiting, a significant primary KIE (kH/kD > 1) would be observed upon deuteration of this position. hw.ac.uk
Secondary KIEs can provide information about changes in hybridization at a carbon atom during the transition state. wikipedia.org For instance, in a nucleophilic substitution reaction at the carbon bearing the hydroxyl group (after conversion to a good leaving group), a change from sp³ to sp² hybridization in an SN1-type mechanism would result in a small secondary KIE. Conversely, in an SN2 reaction, the KIE would be different, reflecting the sp²-like character of the transition state.
Table 3 illustrates the expected KIEs for some key reactions.
Table 3: Expected Kinetic Isotope Effects (KIEs)
| Reaction | Isotopic Labeling Position | Expected KIE Type | Mechanistic Insight |
| Chromic Acid Oxidation | C1-D | Primary (kH/kD > 1) | C-H bond cleavage is rate-determining. |
| E2 Elimination | C2-D or C6-D | Primary (kH/kD > 1) | C-H bond breaking is involved in the rate-determining step. |
| SN1 Solvolysis | C1-D | Secondary (kH/kD ≈ 1.1-1.2) | Change in hybridization from sp³ to sp² at C1 in the transition state. |
Computational and Theoretical Studies
Reaction Mechanism Modeling
Computational Elucidation of Reaction Pathways
The elucidation of reaction pathways through computational methods involves mapping the potential energy surface of a chemical reaction. This process identifies the most likely route from reactants to products, passing through a high-energy transition state. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. scielo.br
For a molecule like rel-(1S,3R)-3-Phenylcyclohexan-1-ol, a key reaction pathway of interest is its formation through the reduction of a precursor ketone, 3-phenylcyclohexanone (B1347610). Computational studies can model this reaction, for instance, a metal-catalyzed hydrogenation. scielo.br DFT calculations can predict the mechanism by which reactants associate, the structure of the transition state, and the final product formation. scielo.br These calculations often involve locating stationary points on the potential energy surface, which correspond to reactants, products, intermediates (local minima), and transition states (first-order saddle points). scielo.br
The process typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and possible intermediates are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. This is a critical step, as the transition state's energy determines the reaction's activation energy.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. scielo.br
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest. scielo.br
While specific DFT studies on the reaction pathways of this compound are not prevalent in the literature, the principles can be illustrated by studies on analogous systems. For example, theoretical investigations into the addition of chiral alcohols to ketenes have successfully used DFT (specifically the B3LYP functional) to model the reaction and explain the high degree of stereoselectivity observed. nih.gov Such studies reveal that the conformational processes of intermediates can significantly influence which stereoisomer is preferentially formed. nih.gov
The table below illustrates the kind of data that can be obtained from DFT calculations for a hypothetical reaction pathway, such as the formation of a product from a reactant via a transition state.
| Structure | Relative Energy (kJ/mol) | Number of Imaginary Frequencies |
| Reactant Complex | 0.0 | 0 |
| Transition State | +85.0 | 1 |
| Product Complex | -20.0 | 0 |
Barrier Height Determinations for Stereoisomerization
Stereoisomerization is the process by which one stereoisomer of a compound converts into another. For cyclic molecules like this compound, a primary mode of stereoisomerization is through ring inversion, also known as a chair flip. This process involves the interconversion between two chair conformations. During this inversion, the axial and equatorial positions of the substituents are interchanged.
Computational chemistry provides a robust framework for determining the energy barriers associated with such conformational changes. The height of this barrier, or activation energy, dictates the rate at which the isomerization occurs at a given temperature. A high barrier corresponds to a slow interconversion, meaning the individual stereoisomers are stable and can be isolated. Conversely, a low barrier indicates rapid interconversion.
The determination of these barrier heights often involves a technique called a relaxed potential energy scan. nih.gov In this method, a specific geometric parameter, such as a dihedral angle defining the ring's pucker, is systematically varied in steps. At each step, the rest of the molecule's geometry is allowed to relax to its minimum energy configuration. The energy of the molecule is calculated at each step, resulting in a potential energy profile that reveals the energy minima (stable conformers) and the energy maxima (transition states). nih.gov
For substituted cyclohexanes, theoretical studies have shown that the ring inversion process is not a single step but proceeds through several intermediate conformations, including twist-boat and boat forms, which lie at higher energies than the chair forms. dntb.gov.ua The energy difference between the stable chair conformation and the highest-energy transition state along the inversion pathway represents the barrier height.
While direct experimental or computational data on the stereoisomerization barrier of this compound is scarce, studies on related axially chiral compounds demonstrate how these barriers are determined and influenced by the molecular environment. For instance, dynamic high-performance liquid chromatography (DHPLC) combined with computer simulations can be used to determine enantiomerization barriers. psu.edu Research has shown that chiral stationary phases used in chromatography can even influence the energy barrier, sometimes increasing it by a few kJ/mol. psu.edu
The table below presents hypothetical energy barriers for the stereoisomerization of different substituted cyclohexanes, illustrating how substituent size and interactions can influence the energy required for ring inversion.
| Compound | Method | Calculated Rotational Energy Barrier (kJ/mol) | Reference |
| 1,8-bis(2'-phenyl-4'-pyridyl)naphthalene | DNMR/DHPLC | 67.8 | psu.edu |
| 2-benzyl-1,3,2-benzodithiazole-1-oxide | DHPLC | 96.9 | psu.edu |
| 4,4'-diammonium-2,2'-bistrifluoromethylbiphenyl | Capillary Electrophoresis | 106.9 | psu.edu |
| 1,2,3,4-tetramethyldiaziridine | Computer Simulation | 115.0 | psu.edu |
These computational and theoretical approaches are indispensable for a deeper understanding of the chemical behavior of complex molecules like this compound, providing insights that are often difficult or impossible to obtain through experimental means alone.
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of organic compounds in solution. For rel-(1S,3R)-3-Phenylcyclohexan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the molecular framework and the relative orientation of its substituents. The 'rel' descriptor indicates a relative stereochemistry, where the hydroxyl and phenyl groups are on the same side of the cyclohexane (B81311) ring, corresponding to a cis configuration. In its most stable chair conformation, this would place one substituent in an axial position and the other in an equatorial position, or both in equatorial positions in a twist-boat conformation, though the diequatorial chair is generally favored for 1,3-cis isomers to minimize steric strain.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment
Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity of the protons within the cyclohexane ring, allowing for a sequential walk around the ring from one proton to its neighbors. It would also show correlations between the protons within the phenyl group.
| Correlating Protons (¹H-¹H) | Interpretation |
| H-1 ↔ H-2, H-6 | H-1 is coupled to its neighbors on the cyclohexane ring. |
| H-3 ↔ H-2, H-4 | H-3 is coupled to its neighbors on the cyclohexane ring. |
| H-4 ↔ H-3, H-5 | H-4 is coupled to its neighbors on the cyclohexane ring. |
| Phenyl Protons | Correlations between ortho, meta, and para protons of the phenyl ring. |
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbon atoms. columbia.edu This is instrumental in assigning the ¹³C chemical shifts based on the already assigned ¹H spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
| Proton (¹H) | Correlated Carbon (¹³C) | Interpretation |
| H-1 | C-1 | Direct one-bond correlation for the carbinol proton. |
| H-3 | C-3 | Direct one-bond correlation for the proton at the phenyl-substituted carbon. |
| H-2, H-4, H-5, H-6 | C-2, C-4, C-5, C-6 | Direct one-bond correlations for the methylene protons. |
| H (ortho, meta, para) | C (ortho, meta, para) | Direct one-bond correlations for the aromatic protons. |
| Proton (¹H) | Correlated Carbon (¹³C) | Interpretation (Bonds) |
| H-1 | C-2, C-6, C-5 | 2- and 3-bond correlations within the cyclohexane ring. |
| H-3 | C-1, C-2, C-4, C-5 | 2- and 3-bond correlations within the cyclohexane ring. |
| H-3 | C-ipso (Phenyl) | 2-bond correlation confirming the attachment of the phenyl ring. |
| H-ortho (Phenyl) | C-3, C-meta (Phenyl) | 3-bond and 2-bond correlations, respectively. |
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is paramount for determining stereochemistry as it identifies protons that are close in space, irrespective of their bonding connectivity. acdlabs.com For the cis isomer this compound, the key NOE correlation would be between the proton on C-1 (H-1) and the proton on C-3 (H-3). In the favored diequatorial conformation, these protons would be on the same face of the ring, leading to a detectable NOE. The absence of this correlation would suggest a trans relationship.
| Proton 1 | Correlated Proton 2 (Through Space) | Interpretation |
| H-1 | H-3 | Key correlation confirming the cis relative stereochemistry. |
| H-1 (axial) | H-5 (axial) | Proximity of axial protons on the same side of the ring. |
| H-3 (axial) | H-5 (axial) | Proximity of axial protons on the same side of the ring. |
| H-ortho (Phenyl) | H-2, H-4 | Proximity of the phenyl ring to adjacent protons on the cyclohexane ring. |
Advanced Spectroscopic Parameters (Coupling Constants, Anisotropic Effects)
Coupling Constants: The magnitude of the vicinal (three-bond) proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship. This allows for the determination of the relative orientation of protons on the cyclohexane ring.
Axial-Axial (a-a) coupling: Typically large (10–13 Hz).
Axial-Equatorial (a-e) coupling: Typically small (2–5 Hz).
Equatorial-Equatorial (e-e) coupling: Typically small (2–5 Hz).
By analyzing the splitting patterns and measuring the coupling constants for H-1 and H-3, their axial or equatorial orientation can be determined, thus confirming the chair conformation and the stereochemistry. For a diequatorial cis-isomer, H-1 and H-3 would be expected to show small axial-equatorial and equatorial-equatorial couplings to their neighbors.
| Coupling | Typical Value (Hz) | Significance |
| ³JH1a-H2a | 10 - 13 | Indicates diaxial relationship. |
| ³JH1a-H2e | 2 - 5 | Indicates axial-equatorial relationship. |
| ³JH1e-H2a | 2 - 5 | Indicates equatorial-axial relationship. |
| ³JH1e-H2e | 2 - 5 | Indicates diequatorial relationship. |
Anisotropic Effects: The π-electron system of the phenyl ring generates its own magnetic field. This magnetic anisotropy causes protons located in the shielding cone (above or below the plane of the ring) to be shifted to a higher field (lower ppm), while protons in the deshielding zone (in the plane of the ring) are shifted to a lower field (higher ppm). The precise chemical shifts of the cyclohexane protons, particularly those at C-2, C-3, and C-4, will be influenced by the orientation of the phenyl group, providing further conformational information.
Mass Spectrometry for Structural Confirmation and Purity Assessment
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the compound, confirming that it matches the expected formula of C₁₂H₁₆O. This is a definitive method for confirming the molecular formula and serves as a primary indicator of compound identity and purity.
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₂H₁₆O | The elemental composition of the compound. |
| Calculated Exact Mass | 176.12012 | The theoretical exact mass for [M]⁺•. |
| Measured Exact Mass | e.g., 176.1205 | An experimental value close to the theoretical mass confirms the formula. |
Tandem Mass Spectrometry for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:
Loss of water: A very common fragmentation for alcohols, leading to a peak at m/z [M-18]⁺•.
Loss of the phenyl group: Cleavage of the C-C bond between the rings, resulting in a fragment corresponding to the cyclohexanol (B46403) ring or the phenyl cation.
Ring cleavage: Fragmentation of the cyclohexane ring itself, leading to a series of smaller ions.
Analysis of these fragments helps to confirm the presence of the hydroxyl group, the phenyl substituent, and the cyclohexyl core. libretexts.orgmiamioh.edu
| m/z of Fragment Ion | Proposed Fragment Structure / Neutral Loss |
| 176 | [C₁₂H₁₆O]⁺• (Molecular Ion) |
| 158 | [M - H₂O]⁺• |
| 99 | [M - C₆H₅]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com They are excellent for identifying the functional groups present in a compound. The spectra provide a unique "fingerprint" for the molecule. paint.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. Key expected absorptions for this compound include a broad O-H stretching band, C-H stretching bands for both aliphatic and aromatic protons, C=C stretching bands for the aromatic ring, and a C-O stretching band.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations are often strong in the Raman spectrum.
The combination of IR and Raman spectra provides a comprehensive profile of the compound's functional groups, confirming the presence of the hydroxyl group and the phenyl-substituted cyclohexane structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Interpretation |
| O-H Stretch | 3600 - 3200 (broad) | IR | Presence of the hydroxyl group. |
| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman | sp² C-H bonds of the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman | sp³ C-H bonds of the cyclohexane ring. |
| C=C Stretch (Aromatic) | 1600, 1475 | IR, Raman (strong) | Aromatic ring skeletal vibrations. |
| C-O Stretch | 1260 - 1050 | IR (strong) | Carbinol C-O bond. |
Chiroptical Spectroscopy (e.g., ECD) for Enantiomeric Excess Determination and Absolute Configuration (where isolated as a pure enantiomer)
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) is a powerful tool for the stereochemical investigation of chiral compounds, including this compound. This technique is particularly valuable for determining the enantiomeric excess (e.e.) and assigning the absolute configuration of chiral molecules in solution.
The fundamental principle of ECD lies in the measurement of the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. This differential absorption is only observed for chiral molecules and is reported as molar ellipticity [θ] or differential molar extinction coefficient (Δε). An ECD spectrum consists of positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the molecule.
For this compound, the phenyl group acts as the primary chromophore. The electronic transitions of this aromatic ring system, when perturbed by the chiral environment of the cyclohexanol scaffold, give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms, making ECD a fingerprint of the molecule's absolute stereochemistry.
Enantiomeric Excess Determination:
The magnitude of the ECD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. For a sample containing a mixture of enantiomers, the observed molar ellipticity at a specific wavelength is a linear function of the e.e. By preparing a calibration curve with samples of known enantiomeric composition, the e.e. of an unknown sample can be accurately determined. Alternatively, if the molar ellipticity of the pure enantiomer is known, the e.e. can be calculated directly from the measured signal of the mixture.
Absolute Configuration Determination:
The determination of the absolute configuration of an isolated pure enantiomer of 3-Phenylcyclohexan-1-ol is a more complex application of ECD spectroscopy. The most reliable modern approach involves a combination of experimental ECD measurements and quantum chemical calculations. The process typically involves the following steps:
Conformational Analysis: The first step is to identify all low-energy conformers of the molecule using computational methods, as the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution.
ECD Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged based on their Boltzmann population distribution to generate a theoretical ECD spectrum for a specific absolute configuration (e.g., (1S,3R)).
Comparison with Experimental Data: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good match between the sign and shape of the Cotton effects of the theoretical and experimental spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer.
While no specific experimental ECD data for this compound is publicly available in the reviewed literature, the principles described are generally applicable. For illustrative purposes, a hypothetical dataset for a phenyl-substituted cycloalkanol is presented below.
Table 1: Representative ECD Data for a Chiral Phenyl-Substituted Cycloalkanol
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|
| 275 | +50 |
| 268 | -120 |
| 262 | +80 |
| 255 | -60 |
| 220 | +1500 |
This table illustrates the type of data obtained from an ECD experiment, showing multiple Cotton effects in the region of the phenyl chromophore's electronic transitions. The specific signs and magnitudes of these effects would be used, in comparison with theoretical calculations, to confirm the absolute stereochemistry of an isolated enantiomer of 3-Phenylcyclohexan-1-ol.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Synthetic Utility and Potential Applications
rel-(1S,3R)-3-Phenylcyclohexan-1-ol as a Chiral Building Block
Chiral building blocks are essential starting materials in the synthesis of complex, single-enantiomer molecules, particularly for pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. The defined three-dimensional structure of this compound makes it a promising candidate for such applications.
Precursor for Complex Organic Molecules
The cyclohexanone (B45756) skeleton is a core structure in numerous natural products and pharmaceutical drugs. Chiral cyclohexanol (B46403) derivatives, such as this compound, serve as valuable precursors to highly substituted, stereochemically defined cyclohexane (B81311) and cyclohexanone rings.
The synthetic potential of this compound stems from its distinct functional groups, which can be manipulated to build molecular complexity.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Outcome |
| Hydroxyl (-OH) | Oxidation, Esterification, Etherification, Substitution | Introduction of new functional groups, Alteration of electronic properties, Connection to other molecular fragments. |
| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Functionalization of the aromatic ring to modulate properties or provide additional reaction sites. |
| Cyclohexane Scaffold | Ring-opening, Ring-expansion, Dehydrogenation | Generation of diverse acyclic or aromatic structures from the chiral core. |
By leveraging these transformations, this compound could be a key starting material for the stereoselective synthesis of complex molecules. For instance, oxidation of the alcohol would yield the corresponding chiral cyclohexanone, a versatile intermediate for carbon-carbon bond formation. The phenyl group at the 3-position provides steric bulk that can direct the approach of reagents, enabling high levels of diastereoselectivity in subsequent reactions.
Scaffold for Ligand Design in Asymmetric Catalysis
Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis. The efficacy of these catalysts often relies on the structure of the chiral ligand bound to a metal center. The rigid cyclohexane backbone of this compound makes it an excellent scaffold for developing new chiral ligands.
The hydroxyl group serves as a convenient anchor point for introducing phosphorus, nitrogen, or other coordinating atoms. For example, new P,N-ligands, which are highly effective in many asymmetric reactions like hydrogenation and allylic alkylation, can be synthesized from chiral cyclohexanol backbones. By converting the hydroxyl group of this compound into a phosphine and functionalizing other parts of the ring, a new class of ligands could be developed. The fixed spatial relationship between the phenyl group and the coordinating atom, dictated by the rigid cyclohexane chair conformation, could create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in catalytic reactions.
Integration into Material Science Research
The unique combination of chirality, a rigid cyclic structure, a hydrogen-bonding hydroxyl group, and an aromatic ring makes this compound an intriguing candidate for the development of advanced functional materials.
Role in Supramolecular Assembly
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound are ideally suited to direct such assemblies.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting the formation of one-dimensional chains or more complex three-dimensional networks.
π-π Stacking: The phenyl rings can interact with each other through π-π stacking, providing an additional organizing force to align molecules.
The interplay of these forces could lead to the formation of chiral gels, fibers, or crystalline networks. The chirality of the molecule would be transferred to the macroscopic structure, potentially resulting in materials with unique chiroptical properties.
Development of Optically Active Materials
Optically active materials can rotate the plane of polarized light and are crucial for applications in optical devices, sensors, and enantioselective separations. fiberoptics4sale.com Chirality at the molecular level is a prerequisite for a material to exhibit optical activity.
Incorporating this compound into polymers or liquid crystal phases is a plausible strategy for creating new optically active materials.
Chiral Polymers: The hydroxyl group could be converted into a polymerizable group (e.g., an acrylate or vinyl ether). Polymerization of this chiral monomer would result in a polymer with chiral pendant groups. nih.gov The chirality of these side chains could force the polymer backbone to adopt a helical conformation, leading to a material with significantly enhanced optical activity. researchgate.net Such chiral polymers could be used as chiral stationary phases in chromatography for separating enantiomers.
Chiral Liquid Crystals: Liquid crystals are phases of matter between a conventional liquid and a solid crystal. The introduction of a chiral molecule (a chiral dopant) into a non-chiral liquid crystal phase can induce a helical superstructure, leading to a chiral nematic (cholesteric) phase. mdpi.com These phases exhibit selective reflection of circularly polarized light, a property used in displays and temperature sensors. The defined stereochemistry and shape of this compound make it a potential candidate for use as a chiral dopant to induce such helical structures in liquid crystal hosts. google.comrsc.org
Future Directions and Research Perspectives
Unexplored Synthetic Avenues
Current syntheses of 3-phenylcyclohexanol (B1616532) stereoisomers often involve the reduction of 3-phenylcyclohexanone (B1347610) or hydroboration of related alkenes. While functional, these methods can lack the desired stereoselectivity. Future research is poised to explore more sophisticated and controlled synthetic strategies.
A significant area for development is asymmetric organocatalysis . The use of small chiral organic molecules, such as proline derivatives, to catalyze reactions offers a metal-free and environmentally friendly alternative to traditional methods. youtube.com An organocatalytic approach could, for example, enable a highly enantioselective Michael addition to form a precursor, which is then reduced to the desired alcohol. Another underexplored route is the chemo-enzymatic synthesis . rsc.orgnih.govresearchgate.net This powerful technique combines chemical and enzymatic steps to achieve high selectivity. For instance, an initial chemical reaction could generate a prochiral ketone, which is then stereoselectively reduced by a specific alcohol dehydrogenase (ADH) enzyme. rsc.orgnih.gov The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, also presents a sustainable option for producing chiral alcohols. rsc.org
Further investigation into catalytic asymmetric hydrogenation of precursors like 3-phenylcyclohexen-1-one could also yield more direct and selective pathways to the target molecule.
| Synthetic Approach | Potential Advantage | Key Challenge/Research Focus |
| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. youtube.com | Design and screening of new catalysts specific for the substrate. |
| Chemo-enzymatic Synthesis | High stereoselectivity under mild conditions, potential for novel transformations. rsc.orgrsc.org | Enzyme screening and optimization for the specific substrate. cabidigitallibrary.org |
| Catalytic Asymmetric Hydrogenation | Atom-efficient, potentially high stereocontrol. | Development of effective chiral ligands and catalysts. |
Novel Derivatization Strategies
The future utility of rel-(1S,3R)-3-Phenylcyclohexan-1-ol will be greatly expanded by innovative derivatization of its hydroxyl group and phenyl ring. Current strategies are often limited to simple modifications, but more complex functionalizations could unlock new applications. nih.gov
One key area is its use as a chiral auxiliary . A chiral auxiliary is a temporary component of a synthesis that directs the stereochemical outcome of a reaction. slideshare.netrsc.orgacs.org For example, (1R,2S)-trans-2-phenyl-1-cyclohexanol has been successfully used as a chiral auxiliary. slideshare.netacs.org By attaching this compound to a substrate, its defined stereochemistry can guide the formation of a new chiral center, after which the auxiliary can be cleaved and recovered.
Furthermore, creating novel esters, ethers, carbamates, and other derivatives can lead to compounds with unique biological or material properties. Strategies could involve introducing groups that enhance solubility, facilitate formulation, or enable polymerization.
| Derivatization Strategy | Potential Application | Research Goal |
| Chiral Auxiliary | Asymmetric synthesis of complex molecules like pharmaceuticals or natural products. slideshare.netresearchgate.netsioc-journal.cn | Demonstrating high diastereoselectivity in various reaction types (e.g., aldol, Diels-Alder). |
| Novel Ester/Carbamate Synthesis | Development of new drug candidates or agrochemicals. | Synthesis and screening of a library of derivatives for biological activity. |
| Polymerizable Derivatives | Creation of new chiral polymers for applications in materials science or chromatography. | Functionalization with groups like acrylates or styrenes and subsequent polymerization. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is a powerful tool for accelerating research by predicting reaction outcomes and molecular properties, thereby reducing trial-and-error experimentation. mdpi.com For this compound, advanced modeling represents a significant and largely untapped research frontier.
Density Functional Theory (DFT) can be used to model reaction mechanisms in detail. coe.edutib.eu For instance, DFT calculations could elucidate the transition states involved in the catalytic reduction of 3-phenylcyclohexanone, providing crucial insights into how different catalysts control the stereoselectivity. This understanding can guide the design of more efficient and selective catalysts.
Molecular dynamics (MD) simulations can predict the conformational behavior of the molecule and its derivatives. nih.govelsevierpure.com This is vital for understanding how these molecules might interact with biological targets like enzymes or receptors. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate computed molecular structures with observed biological activities, enabling the predictive screening of new derivatives before they are synthesized.
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are central to modern chemical research. The synthesis of this compound provides numerous opportunities for implementing these principles.
A key goal is to replace stoichiometric reagents (which are consumed in the reaction) with catalytic methods . For example, developing catalytic transfer hydrogenation using benign hydrogen donors like isopropanol (B130326) or formic acid would be a greener alternative to metal hydrides. tib.eu Another major focus is the use of renewable feedstocks . While the phenyl group is traditionally derived from petroleum-based benzene, future research could explore pathways from bio-based sources like lignin.
Q & A
Q. Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm structure, particularly the cyclohexanol ring and phenyl group coupling patterns .
- Polarimetry : Measure specific rotation ([α]) to assess enantiomeric excess (e.g., +15° to +25° for the target isomer) .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 204.1150 for [M+H]) confirms molecular formula (CHO) .
Advanced Question: How do stereochemical variations in this compound impact its reactivity in organocatalytic applications?
Methodological Answer :
The (1S,3R) configuration influences hydrogen-bonding interactions and steric effects in catalysis. To evaluate:
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation barriers between stereoisomers .
- Kinetic studies : Monitor reaction rates in asymmetric aldol reactions using UV-Vis or -NMR to quantify enantioselectivity .
- Crystallography : Resolve co-crystals with substrates (e.g., ketones) to identify key non-covalent interactions (e.g., π-π stacking) .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use NIOSH-approved respirators (e.g., N95) if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to limit inhalation risks .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can environmental persistence of this compound be assessed in ecotoxicological studies?
Q. Methodological Answer :
- Biodegradation assays : Use OECD 301B (CO evolution test) to measure mineralization rates in soil/water systems .
- Bioaccumulation modeling : Apply QSAR tools to predict log (octanol-water partition coefficient) and BCF (bioconcentration factor) .
- Toxicity to aquatic life : Test acute toxicity on Daphnia magna (48h EC) and algae (72h growth inhibition) under OECD 202/201 guidelines .
Basic Question: What storage conditions maximize the stability of this compound?
Q. Methodological Answer :
- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation and photolysis .
- Humidity control : Use desiccants (e.g., silica gel) to maintain relative humidity <30% and avoid hydrolysis .
- Inert atmosphere : Seal containers under argon or nitrogen to inhibit oxidation .
Advanced Question: What experimental designs are optimal for studying the compound’s conformational dynamics in solution?
Q. Methodological Answer :
- Variable-temperature NMR : Analyze -NMR spectra from -50°C to 50°C to detect chair-flip transitions in the cyclohexanol ring .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (e.g., GROMACS) in explicit solvents (e.g., water, DMSO) to map free-energy landscapes .
- 2D NOESY : Identify through-space interactions between phenyl and hydroxyl groups to infer preferred conformers .
Basic Question: How can researchers validate the purity of this compound batches?
Q. Methodological Answer :
- HPLC-DAD : Use C18 columns (e.g., Agilent Zorbax) with isocratic elution (70:30 acetonitrile:water) to quantify impurities (<0.5%) .
- Melting point analysis : Confirm consistency with literature values (e.g., 92–94°C) to detect polymorphic contaminants .
- Karl Fischer titration : Measure water content (<0.1% w/w) to ensure anhydrous conditions for hygroscopic batches .
Advanced Question: What strategies mitigate racemization during large-scale synthesis of this compound?
Q. Methodological Answer :
- Low-temperature processing : Maintain reactions below 30°C to reduce kinetic energy-driven racemization .
- Acid/base control : Avoid strongly acidic conditions (pH <2) that protonate the hydroxyl group, accelerating epimerization .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect enantiomeric shifts in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
